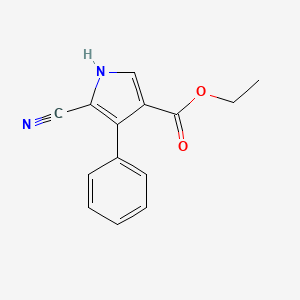
3-Carbethoxy-4-phenyl-5-cyanopyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbethoxy-4-phenyl-5-cyanopyrrole is a heterocyclic compound with the molecular formula C14H12N2O2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Carbethoxy-4-phenyl-5-cyanopyrrole involves a one-pot multicomponent reaction. This reaction typically includes α-hydroxyketones, oxoacetonitriles, and primary amines as starting materials. The reaction is catalyzed by acetic acid and carried out in ethanol at 70°C for about 3 hours. This method provides high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carbethoxy-4-phenyl-5-cyanopyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Carbethoxy-4-phenyl-5-cyanopyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its derivatives may lead to new pharmaceuticals with anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Carbethoxy-4-phenyl-5-cyanopyrrole involves its interaction with various molecular targets. The pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-3-carbethoxy-4-phenyl-5-cyanopyrrole
- 3-Carbethoxy-4-phenyl-5-cyanopyrrole
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various bioactive and functional materials.
Eigenschaften
CAS-Nummer |
310431-13-1 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
ethyl 5-cyano-4-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)11-9-16-12(8-15)13(11)10-6-4-3-5-7-10/h3-7,9,16H,2H2,1H3 |
InChI-Schlüssel |
XLUCRSMGHKJWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC(=C1C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
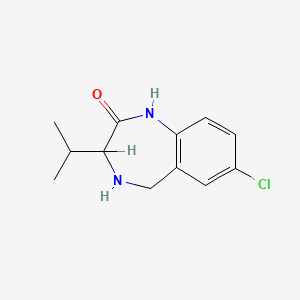
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
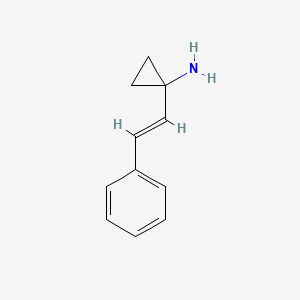
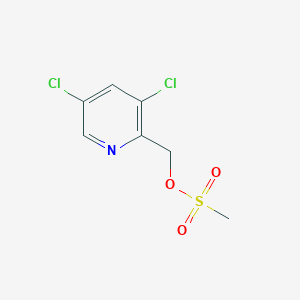
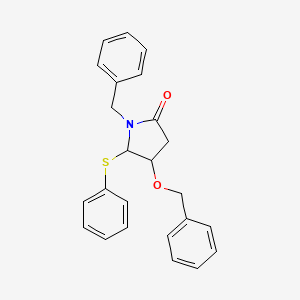
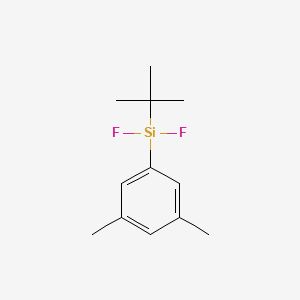
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

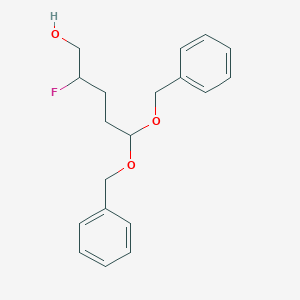
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)


